

# A Comparative Guide to PI3K Inhibitors: Spotlight on TOS-358

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. While several PI3K inhibitors have been developed, their clinical utility has often been hampered by off-target toxicities and limited efficacy. This guide provides a detailed comparison of TOS-358, a novel covalent PI3K $\alpha$  inhibitor, with other prominent PI3K inhibitors, supported by available preclinical and clinical data.

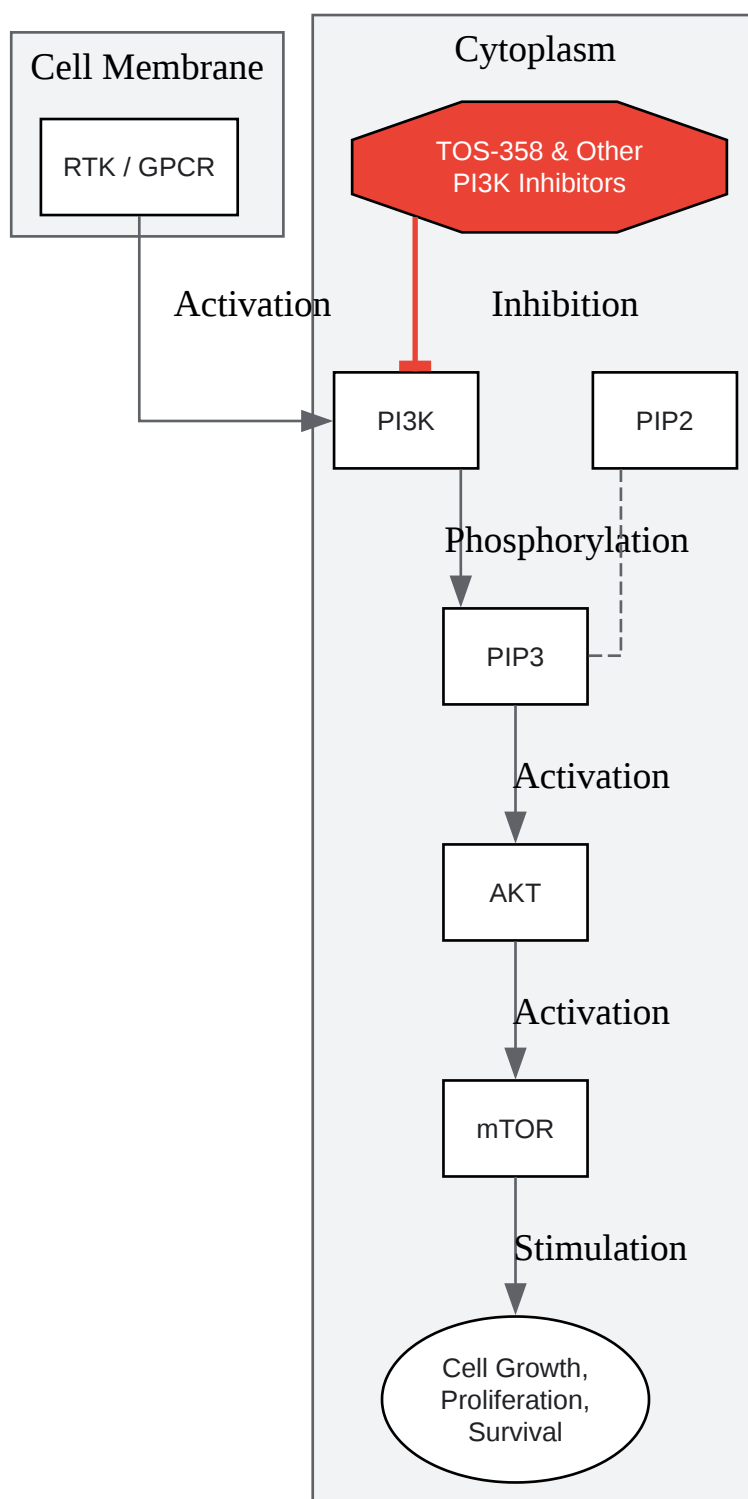
## Introduction to TOS-358

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of PI3K (PI3K $\alpha$ ), developed by Totus Medicines.<sup>[1][2]</sup> It is designed to selectively target and form a durable, irreversible bond with both wild-type and mutant forms of PI3K $\alpha$ , leading to profound and sustained inactivation of the enzyme.<sup>[3]</sup> This covalent mechanism is intended to overcome the limitations of reversible inhibitors, where target occupancy can fluctuate.<sup>[3]</sup> Preclinical data has highlighted its high selectivity for PI3K $\alpha$ , and it is currently being evaluated in a Phase 1/1b clinical trial (NCT05683418) for patients with various solid tumors harboring PIK3CA mutations.<sup>[4][5]</sup>

## The PI3K Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K

phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP<sub>2</sub>) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP<sub>3</sub>). PIP<sub>3</sub> acts as a second messenger, recruiting and activating downstream proteins like AKT, which in turn regulates a multitude of cellular processes essential for cell growth and survival. PI3K inhibitors block this initial phosphorylation step, thereby inhibiting the entire downstream cascade.



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**Figure 1.** Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

## Quantitative Data Comparison

### Biochemical Potency and Selectivity

The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic window. Pan-PI3K inhibitors target multiple isoforms, which can lead to broader but also more toxic effects. Isoform-selective inhibitors, particularly those targeting PI3K $\alpha$ , aim to concentrate the therapeutic effect on the most frequently mutated isoform in solid tumors while sparing others.

TOS-358 is reported to be a highly selective covalent inhibitor of PI3K $\alpha$ .<sup>[6]</sup> Preclinical data demonstrates its potent inhibition of both wild-type and the common H1047R mutant of PI3K $\alpha$ , with IC<sub>50</sub> values of 2.2 nM and 4.1 nM, respectively.<sup>[6]</sup> While specific IC<sub>50</sub> values against other isoforms are not yet publicly available, it is reported to have a "clean kinome profile" and high selectivity over other PI3K isoforms.<sup>[6]</sup>

Inhibitor	Type	PI3K $\alpha$ (IC <sub>50</sub> , nM)	PI3K $\beta$ (IC <sub>50</sub> , nM)	PI3K $\gamma$ (IC <sub>50</sub> , nM)	PI3K $\delta$ (IC <sub>50</sub> , nM)
TOS-358	$\alpha$ -selective (covalent)	2.2 (WT), 4.1 (H1047R) <sup>[6]</sup>	Data not available	Data not available	Data not available
Alpelisib	$\alpha$ -selective	5	1,200	290	250
Inavolisib	$\alpha$ -selective	0.038	>300-fold selective	>300-fold selective	>300-fold selective
Copanlisib	Pan-PI3K	0.5	3.7	6.4	0.7
Duvelisib	$\delta/\gamma$ -selective	1,602	85	27	2.5
Idelalisib	$\delta$ -selective	8,600	4,000	2,100	19

Note: IC<sub>50</sub> values can vary between different assays and experimental conditions. Data is compiled from multiple sources for comparison.

## Clinical Safety and Tolerability

A major challenge with PI3K inhibitors has been managing their on-target, off-tumor toxicities, most notably hyperglycemia (due to PI3K $\alpha$ 's role in insulin signaling), diarrhea, and rash. The distinct safety profile of TOS-358 is a key area of its development.

Early results from the Phase 1 dose-escalation portion of the NCT05683418 trial of TOS-358 have been promising. Reports indicate 95% target engagement with no grade 3 or 4 toxicities observed at low doses (e.g., 5 mg BID).[1][7] An abstract from ESMO Congress 2024 further noted that adverse events were mostly low-grade, dose-dependent, and manageable without requiring dose reductions.[8] This contrasts sharply with the significant rates of high-grade toxicities seen with other approved PI3K inhibitors. Preclinical studies also showed that TOS-358 did not induce significant hyperglycemia in animal models (mice and dogs) at efficacious doses.[6]

The following table summarizes key adverse events from the pivotal clinical trials of selected PI3K inhibitors.

Adverse Event	TOS-358 (Phase 1)[1][8]	Alpelisib (SOLAR-1)[9][10]	Copanlisib (CHRONOS-1)[11][12]	Duvelisib (DUO)[13]	Idelalisib (Study 116)
Hyperglycemia	No Grade 3/4 at low doses	Any Grade: 63.7% Grade 3/4: 36.6%	Any Grade: 50.0% Grade 3/4: 40.5%	Not a major reported AE	Not a major reported AE
Diarrhea	Mostly low-grade	Any Grade: 57.7% Grade 3: 6.7%	Any Grade: 35.2% Grade 3: 8.5%	Any Grade: 51% Grade ≥3: Data varies	Any Grade: 43% Grade ≥3: 13%
Rash	Mostly low-grade	Any Grade: 35.6% Grade 3: 9.9%	Not a major reported AE	Any Grade: 12%	Any Grade: Data varies
Neutropenia	Data not available	Not a major reported AE	Any Grade: 28.9% Grade 3/4: 24%	Any Grade: Data varies Grade ≥3: 29.0%	Any Grade: 54% Grade ≥3: 34%
Hypertension	Data not available	Not a major reported AE	Any Grade: 29.6% Grade 3/4: 23.9%	Not a major reported AE	Not a major reported AE

## Experimental Protocols

Reproducibility of experimental data is paramount. Below are generalized protocols for key assays used in the characterization of PI3K inhibitors.

### Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of a PI3K isoform by measuring the amount of ADP produced during the phosphorylation of a lipid substrate (e.g., PIP2).



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## References

- 1. Totus Medicines Announces Successful Completion of a Phase 1 Dose-Escalation Study and Initiation of an Expansion Trial Evaluating TOS-358, a Covalent PI3Ka Selective Therapy for the Treatment of Select Solid Tumors and Appoints Zelanna Goldberg as Chief Medical Officer - BioSpace [biospace.com]
- 2. Facebook [cancer.gov]
- 3. trial.medpath.com [trial.medpath.com]
- 4. targetedonc.com [targetedonc.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. TOS-358 demonstrates efficacy in wild-type and mutant PI3K $\alpha$  cancer models | BioWorld [bioworld.com]
- 7. A Study to Evaluate the Safety and Tolerability of TOS-358 in Adults With HR+ Breast Cancer and Other Select Solid Tumors [clin.larvol.com]
- 8. healthscout.app [healthscout.app]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. The phase 3 DUO trial: duvelisib vs ofatumumab in relapsed and refractory CLL/SLL - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to PI3K Inhibitors: Spotlight on TOS-358]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413905#comparing-tos-358-to-other-pi3k-inhibitors]

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